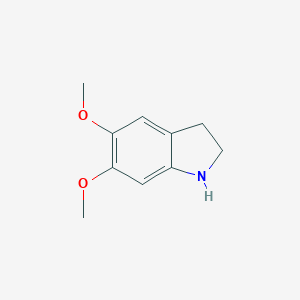

5,6-ジメトキシインドリン

概要

説明

Synthesis Analysis

The synthesis of 5,6-Dimethoxyindoline involves the cyclisation of β-(6-amino-3,4-dimethoxyphenyl)ethanol and catalytic hydrogenation of 5,6-dimethoxyindole . The compound is then demethylated to produce 5,6-dihydroxyindoline hydrochloride .Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxyindoline consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI key for this compound is DPRMKYPHVPDUIH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5,6-Dimethoxyindoline is a solid at room temperature . It has a density of 1.1±0.1 g/cm³, a boiling point of 301.2±42.0 °C at 760 mmHg, and a flash point of 116.9±17.3 °C . The compound has a molar refractivity of 50.5±0.3 cm³ .科学的研究の応用

抗菌活性

5,6-ジメトキシインドリン: は、新規な官能基化N-置換インドール誘導体の合成に使用されてきました。 これらの誘導体は、抗菌剤として有望な結果を示しており、リファンピシンやシプロフロキサシンなどの標準薬と比較してその有効性が研究されています . 抗菌特性により、これらの化合物は、さらなる研究や新たな抗菌薬の開発に役立ちます。

抗がんの可能性

研究により、5,6-ジメトキシインドリンのいくつかのN-置換誘導体が、MCF7乳がん細胞株などの癌細胞株に対して有意な活性を示すことが示されています。 この活性は非常に低い濃度で観察され、化合物が抗がん剤開発の出発点としての可能性を示しています .

細胞毒性研究

5,6-ジメトキシインドリン誘導体の細胞毒性効果は、分子ドッキング研究によって裏付けられています。 これらの研究は、構造と細胞毒性の関係を理解するのに役立ち、これは癌治療のための標的細胞毒性効果を持つ化合物を設計するために不可欠です .

抗ウイルス用途

5,6-ジメトキシインドリンから誘導されたものも含め、インドール誘導体は、その抗ウイルス特性について研究されてきました。 これらは、さまざまなRNAおよびDNAウイルスに対してテストされており、抗ウイルス剤としての可能性を示しています .

抗炎症特性

5,6-ジメトキシインドリンの一部であるインドール核は、抗炎症活性を持つ化合物に存在することが知られています。 これは、5,6-ジメトキシインドリンの誘導体を合成して、炎症性疾患の治療における有効性をテストできることを示唆しています .

神経保護効果

5,6-ジメトキシインドリンの構造が、神経保護効果で知られる他のインドール系化合物と類似していることを考えると、その誘導体が神経変性疾患の治療に使用される可能性があります。 この分野のさらなる研究により、アルツハイマー病やパーキンソン病などの疾患に対する新たな治療選択肢につながる可能性があります .

ヘアダイの構成成分

天然のヘアダイを製造するプロセスには、5,6-ジメトキシインドリンと密接に関連する化合物である5,6-ジヒドロキシインドールの酸化重合が含まれます。 これは、5,6-ジメトキシインドリンが、ヘアダイの配合における前駆体または安定剤として役立つ可能性があることを示唆しています .

メラニン合成

5,6-ジメトキシインドリン: は、皮膚や毛髪の色の原因となる天然色素であるメラニンの生合成に関与する化合物と構造的に関連しています。 この関係は、メラニンおよび関連する色素の研究と合成における潜在的な用途を示しています .

Safety and Hazards

5,6-Dimethoxyindoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn when handling this compound .

作用機序

Target of Action

5,6-Dimethoxyindoline is an organic compound that contains a benzene ring with a methoxy group at the 5th and 6th positions . It is a synthetic intermediate in the production of melanins, which are pigments responsible for skin and hair coloration .

Mode of Action

It is known to be involved in the formation of polydopamine coatings . The rapid and instantaneous nano-deposition of polydopamine coatings onto silicon surfaces critically involves the oxidation of 5,6-Dimethoxyindoline and/or its related oligomers .

Biochemical Pathways

5,6-Dimethoxyindoline is involved in the synthesis of eumelanin, a type of melanin. Eumelanin is formed through the oxidative polymerization of tyrosine via the catechol L-dopa . The most abundant monomers are 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which are derived from 5,6-Dimethoxyindoline .

Pharmacokinetics

It is known that the compound has a molecular weight of 17922 Da

Result of Action

The primary result of 5,6-Dimethoxyindoline’s action is the formation of eumelanin, which is responsible for the coloration of skin and hair . Additionally, the compound plays a role in the formation of polydopamine coatings, which have various applications in materials science .

Action Environment

The action of 5,6-Dimethoxyindoline can be influenced by various environmental factors. For instance, the oxidation of 5,6-Dimethoxyindoline, which is a crucial step in the formation of polydopamine coatings, can be affected by the presence of oxygen

生化学分析

Biochemical Properties

As a derivative of indoline, it may share some of the biochemical properties of other indoline derivatives .

Molecular Mechanism

The molecular mechanism of action of 5,6-Dimethoxyindoline is not well defined. It is important to understand how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 5,6-Dimethoxyindoline at different dosages in animal models are not well studied. It would be interesting to investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

The transport and distribution of 5,6-Dimethoxyindoline within cells and tissues are not well defined. Understanding how the compound is transported and distributed, including any transporters or binding proteins that it interacts with, is crucial .

特性

IUPAC Name |

5,6-dimethoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-5-7-3-4-11-8(7)6-10(9)13-2/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRMKYPHVPDUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453786 | |

| Record name | 5,6-dimethoxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15937-07-2 | |

| Record name | 2,3-Dihydro-5,6-dimethoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15937-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-dimethoxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxyindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 5,6-Dimethoxyindoline synthesized?

A1: 5,6-Dimethoxyindoline can be synthesized through two main pathways:

- Cyclisation of β-(6-amino-3,4-dimethoxyphenyl)ethanol: This method involves the formation of the indoline ring system through an intramolecular reaction.

- Catalytic hydrogenation of 5,6-dimethoxyindole: This approach utilizes a catalyst to add hydrogen atoms to the indole ring, converting it to the corresponding indoline derivative.

Q2: What is the significance of the oxidation of 5,6-Dimethoxyindoline?

A: The oxidation of 5,6-Dimethoxyindoline with silver oxide in ether leads to the formation of N-5′-(6′-Methoxyindolyl)-5,6-dimethoxyindoline. This reaction is particularly interesting because it provides insights into the potential polymerization pathways of indoline derivatives, which are relevant to the chemistry of melanins.

Q3: What are the key structural features of 5,6-Dimethoxyindoline?

A3: The crystal structure of 1-Acetyl-5,6-dimethoxyindoline, a derivative of 5,6-Dimethoxyindoline, reveals some crucial structural aspects:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)

![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane](/img/structure/B190203.png)

![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)